1-(5-Chloro-1H-inden-3-yl)pyrrolidine
Description
1-(5-Chloro-1H-inden-3-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring fused to a 5-chloro-substituted indene scaffold. The indene moiety, a bicyclic aromatic system, is modified at the 5-position with a chlorine atom, which enhances its electronic and steric properties. This structure is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine-containing compounds, such as enzyme inhibition and receptor modulation .
Properties
CAS No. |
83419-63-0 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-(6-chloro-3H-inden-1-yl)pyrrolidine |
InChI |
InChI=1S/C13H14ClN/c14-11-5-3-10-4-6-13(12(10)9-11)15-7-1-2-8-15/h3,5-6,9H,1-2,4,7-8H2 |
InChI Key |
WNJCKEZIZRCUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CCC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds (indenyl or pyrrolidine derivatives) and functional group substitutions. Below is a detailed comparison:
Table 1: Comparison of Key Structural and Functional Features
*Calculated based on molecular formula C₁₃H₁₄ClN.
Key Comparative Insights
Structural Flexibility vs. Rigidity :
- Unlike coumaperine (piperidine-coumarin hybrid), this compound combines a rigid indene system with a flexible pyrrolidine ring. This balance may enhance its ability to interact with both rigid and dynamic biological targets .
- The 5-chloro substitution on indene (shared with 5-Chloro-1-Oxo-2,3-Dihydroindene-2-Carboxylate) likely increases electrophilicity, improving binding to nucleophilic residues in enzymes .
The absence of this electrophilic group in the target compound may shift its mechanism toward receptor antagonism or allosteric modulation. Pyrrolidine derivatives with carboxyl or keto groups (e.g., 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) show anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . The target compound’s lack of acidic protons may reduce COX affinity but improve blood-brain barrier penetration.
Synthetic Accessibility :
- The synthesis of this compound may follow protocols similar to ’s Claisen-Schmidt condensation, where aldehydes and ketones are condensed under basic conditions. However, the indene-pyrrolidine linkage might require specialized catalysts or protecting-group strategies .
Research Findings and Implications
- Pharmacological Potential: The compound’s hybrid structure positions it as a candidate for targeting neurodegenerative diseases (due to pyrrolidine’s neuroprotective roles) or infectious diseases (leveraging chloro-indene’s electrophilic properties) .
- Limitations : Current gaps include a lack of in vivo data and precise molecular target identification. Comparative studies with analogs suggest prioritizing assays for kinase inhibition or GPCR modulation.
Preparation Methods
Copper-Catalyzed Intramolecular Annulation for Indene Core Formation
The indene moiety in 1-(5-Chloro-1H-inden-3-yl)pyrrolidine can be constructed via copper-catalyzed intramolecular annulation, a method demonstrated by He et al. for synthesizing 3-hydroxy-1-indanones . Adapting this approach, 2-ethynylbenzaldehyde derivatives could serve as precursors. For instance, substituting the aldehyde group with a chlorine atom at the 5-position of the benzaldehyde precursor would enable the formation of a 5-chloroindene intermediate. The annulation reaction typically employs CuI as a catalyst, a base such as Cs₂CO₃, and a polar solvent like DMF at elevated temperatures (80–100°C) . Subsequent reduction of the resulting indanone to indene could be achieved using hydride reagents (e.g., NaBH₄ or LiAlH₄).
Critical to this route is the timing of chlorination. Introducing chlorine prior to annulation ensures regioselectivity at the 5-position, as electrophilic aromatic substitution (EAS) favors para positions relative to directing groups. Alternatively, post-annulation chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) may be feasible, though this risks overhalogenation or side reactions at other positions .
Palladium-Catalyzed Cross-Coupling for Direct Functionalization
Palladium-catalyzed cross-coupling reactions offer a direct route to attach the pyrrolidine group to the indene framework. A Suzuki-Miyaura coupling between a 3-bromo-5-chloro-1H-indene and a pyrrolidine boronic ester could achieve this . The patent describing pyrrolidine-3-carboxylic acid synthesis highlights the efficacy of tetrakis(triphenylphosphine)palladium(0) in mediating such couplings, particularly with aryl halides . Reaction conditions typically involve a mixture of THF and aqueous base (e.g., NaHCO₃) at reflux (80–100°C) .
Alternatively, Buchwald-Hartwig amination could directly introduce the pyrrolidine nitrogen. A 3-amino-5-chloro-1H-indene intermediate, generated via nitration and reduction, could react with 1,4-dibromobutane in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) to form the pyrrolidine ring . This one-pot method streamlines synthesis but requires precise control over stoichiometry to avoid polymerization.
Multicomponent Cycloaddition for Convergent Synthesis
A convergent strategy inspired by the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-indolines] could assemble the target compound in a single step . This polar [3 + 2] cycloaddition (32CA) employs in situ-generated azomethine ylides from isatin derivatives and sarcosine, which then react with dipolarophiles such as α,β-unsaturated carbonyl compounds. Adapting this method, a chlorinated indenone could act as the dipolarophile, reacting with a pyrrolidine-derived ylide to form the desired product .
Reaction conditions for this approach include ethanol as a solvent, reflux temperatures (78°C), and catalytic acetic acid to stabilize intermediates . While this method offers atom economy and rapid assembly, the regio- and stereoselectivity of the cycloaddition must be rigorously validated for non-symmetric dipolarophiles like 5-chloroindenone.
Chlorination Strategies and Functional Group Compatibility
Introducing the chlorine substituent at the 5-position of the indene core is critical. Electrophilic chlorination using Cl₂ gas or SO₂Cl₂ in the presence of FeCl₃ as a catalyst is a classical approach, but modern methods favor safer reagents like NCS . Directed ortho-metalation (DoM) offers an alternative: lithiation of 1H-indene at the 3-position using LDA, followed by quenching with ClSiMe₃, could install chlorine selectively at the 5-position via thermodynamic control .
Functional group compatibility is a major consideration. The pyrrolidine ring’s basicity may interfere with Lewis acid catalysts, necessitating protective strategies. For example, temporarily converting pyrrolidine to a tert-butoxycarbonyl (Boc)-protected amine during chlorination steps could prevent undesired side reactions .
Comparative Analysis of Synthetic Routes
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